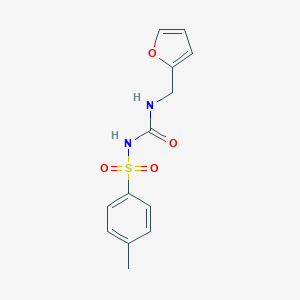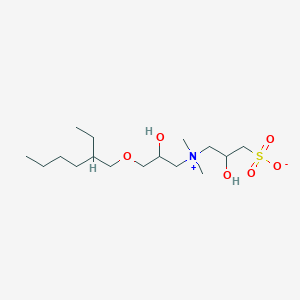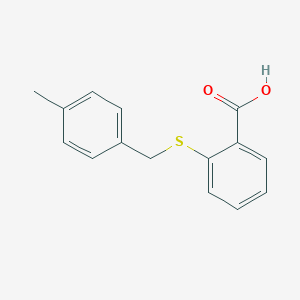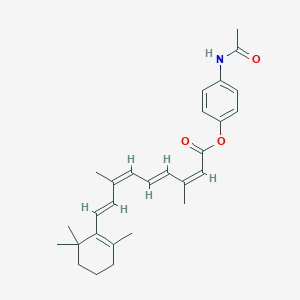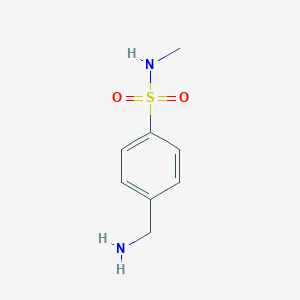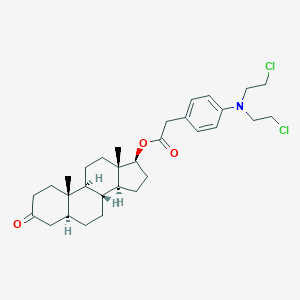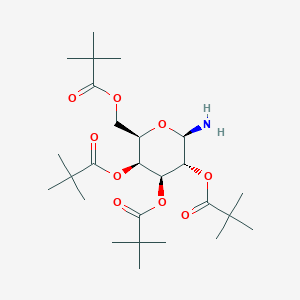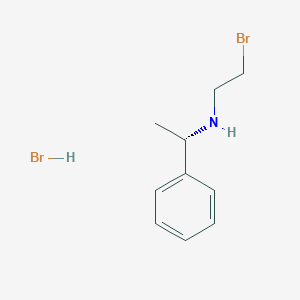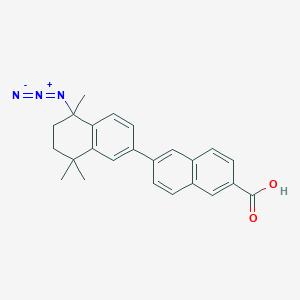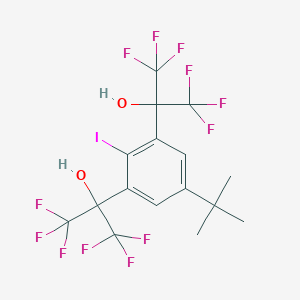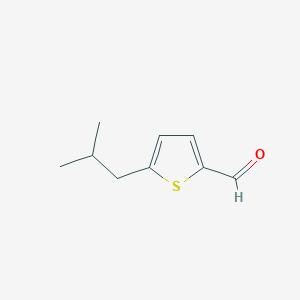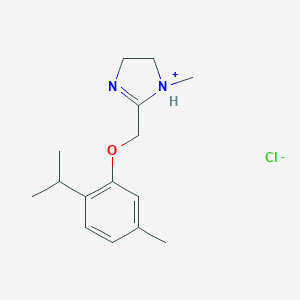
2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditazole is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties similar to phenylbutazone . It is also known for its ability to inhibit platelet aggregation, making it useful in preventing blood clots . Ditazole is marketed under the trade name Ageroplas in Spain and Portugal .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ditazole involves the formation of the oxazole ring, which is a key structural component. The general synthetic route includes the reaction of 2-aminophenol with benzoyl chloride to form 2-phenylbenzoxazole. This intermediate is then reacted with ethylene oxide to introduce the diethanolamine moiety, resulting in the formation of Ditazole .
Industrial Production Methods: Industrial production of Ditazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Ditazole undergoes various chemical reactions, including:
Oxidation: Ditazole can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Ditazole to its reduced forms.
Substitution: Substitution reactions can occur at the oxazole ring or the diethanolamine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
Ditazole has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its anti-inflammatory, analgesic, and antipyretic properties. It is also studied for its potential in preventing blood clots and treating cardiovascular diseases.
Mécanisme D'action
Ditazole exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, Ditazole reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever . Additionally, Ditazole inhibits platelet aggregation by blocking the action of thromboxane A2, a potent promoter of platelet aggregation .
Comparaison Avec Des Composés Similaires
Phenylbutazone: Another NSAID with similar analgesic and antipyretic properties.
Ibuprofen: A widely used NSAID with anti-inflammatory, analgesic, and antipyretic effects.
Aspirin: An NSAID known for its anti-inflammatory and antiplatelet effects.
Comparison:
Phenylbutazone: Ditazole and phenylbutazone share similar anti-inflammatory and analgesic properties, but Ditazole has a unique oxazole ring structure.
Ibuprofen: While both Ditazole and ibuprofen are effective NSAIDs, Ditazole has additional antiplatelet effects.
Ditazole’s unique structure and dual action as an anti-inflammatory and antiplatelet agent make it a valuable compound in both research and clinical settings.
Propriétés
Numéro CAS |
101564-98-1 |
|---|---|
Formule moléculaire |
C15H22N2O.ClH |
Poids moléculaire |
282.81 g/mol |
Nom IUPAC |
1-methyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-11(2)13-6-5-12(3)9-14(13)18-10-15-16-7-8-17(15)4;/h5-6,9,11H,7-8,10H2,1-4H3;1H |
Clé InChI |
BHNLLWPBDOMODR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NCC[NH+]2C.[Cl-] |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC2=NCC[NH+]2C.[Cl-] |
Synonymes |
1-Methyl-2-(2-thymoxymethyl)-2-imidazoline hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




